molecular formula C6H11NO3 B15492052 Ethyl 3-(hydroxyimino)butanoate CAS No. 5447-76-7

Ethyl 3-(hydroxyimino)butanoate

Cat. No.: B15492052
CAS No.: 5447-76-7
M. Wt: 145.16 g/mol
InChI Key: RCKJUUVOLJLKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(hydroxyimino)butanoate (CAS 5408-04-8) is an oxime-containing ester with the IUPAC name ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate. Its structure features a hydroxyimino (-NOH) group adjacent to a ketone at the β-position of the ethyl ester backbone (Fig. 1). This compound is synthesized via nitrosylation of ethyl acetoacetate using sodium nitrite (NaNO₂) in glacial acetic acid . The hydroxyimino group confers unique reactivity, making it a valuable intermediate in heterocyclic chemistry, particularly for synthesizing oxazoles and imidazoles through cyclocondensation reactions .

Properties

CAS No.

5447-76-7

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 3-hydroxyiminobutanoate

InChI

InChI=1S/C6H11NO3/c1-3-10-6(8)4-5(2)7-9/h9H,3-4H2,1-2H3

InChI Key

RCKJUUVOLJLKQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=NO)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydroxyimino vs. Hydroxyl Groups: The hydroxyimino group in Ethyl 3-(hydroxyimino)butanoate enhances electrophilicity at the β-carbon, enabling nucleophilic attacks in cyclization reactions (e.g., forming oxazoles) . In contrast, the hydroxyl group in Ethyl 3-hydroxybutanoate promotes hydrogen bonding, increasing water solubility (logP = 0.45) compared to the more lipophilic hydroxyimino analog (logP = 1.2, estimated) .
  • Branched vs. Linear Chains: Ethyl 3-hydroxy-3-methylbutanoate’s branched methyl group reduces crystallinity, making it a liquid at room temperature (bp 212°C), whereas linear-chain analogs like Ethyl 3-hydroxybutanoate exhibit higher volatility (bp 180°C) .

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Solubility (g/100 mL H₂O) logP Stability
This compound 245 (decomposes) 1.2 1.2 Sensitive to hydrolysis
Ethyl 3-hydroxybutanoate 180 5.8 0.45 Stable under neutral conditions
Ethyl 3-hydroxy-3-methylbutanoate 212 2.1 1.5 Hygroscopic

Insights :

  • Thermal Stability: this compound decomposes at elevated temperatures due to the labile N–O bond in the hydroxyimino group, limiting its use in high-temperature reactions .
  • Solubility: The hydroxyimino derivative’s lower water solubility (1.2 g/100 mL) compared to Ethyl 3-hydroxybutanoate (5.8 g/100 mL) reflects reduced polarity despite the presence of the -NOH group .

Challenges and Limitations

  • Synthetic Complexity: this compound requires stringent nitrosylation conditions (glacial AcOH, NaNO₂), whereas analogs like Ethyl 3-hydroxybutanoate are synthesized via simpler esterification .
  • Storage: The hydroxyimino compound’s sensitivity to moisture and heat necessitates inert storage, unlike more stable hydroxylated esters .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydroxyimino group (δ 10.2 ppm for =N–OH) and ester carbonyl (δ 170–175 ppm). Coupling constants (J = 8–10 Hz) verify the E-configuration of the oxime .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 174.1, with fragmentation patterns distinguishing it from isomers .

Advanced tip : Use chiral chromatography (e.g., Chiralpak AD-H column) to resolve enantiomeric impurities, critical for stereospecific applications .

What strategies optimize the stereochemical integrity of this compound during synthesis?

Advanced
The hydroxyimino group’s configuration (E/Z) and the ester’s chirality influence bioactivity. Optimization strategies include:

  • Asymmetric catalysis : Use chiral ligands like BINAP with palladium catalysts to enforce enantioselectivity during condensation, achieving >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in solvent-free systems to isomerize undesired Z-configurations into the bioactive E-form .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral amines (e.g., L-proline) to isolate the desired stereoisomer .

Critical parameters : Reaction temperature (<40°C) and solvent polarity (e.g., THF) minimize racemization .

How does the hydroxyimino group influence the reactivity of this compound in nucleophilic reactions?

Basic
The hydroxyimino (=N–OH) group acts as a directing and activating moiety:

  • Nucleophilic substitution : The oxime’s lone pair enhances electrophilicity at the β-carbon, facilitating attacks by amines or thiols to form β-substituted derivatives (e.g., β-amino esters) .
  • Chelation effects : In metal-catalyzed reactions (e.g., Grignard additions), the hydroxyimino group coordinates to Mg or Cu, stabilizing transition states and improving regioselectivity .
  • pH-dependent reactivity : Under acidic conditions, protonation of the oxime nitrogen increases electrophilicity, enabling condensations with carbonyl compounds .

Experimental validation : Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal a 3-fold rate enhancement in nucleophilic additions compared to non-oxime analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.